molecular formula C8H15NO4 B13614241 2-Amino-3-(oxan-4-yloxy)propanoic acid

2-Amino-3-(oxan-4-yloxy)propanoic acid

Cat. No.: B13614241
M. Wt: 189.21 g/mol
InChI Key: AGZGBTYKFITHFS-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-4-yloxy)propanoic acid is a synthetic α-amino acid derivative characterized by a tetrahydropyran (oxan) ring linked via an ether (-O-) group to the propanoic acid backbone. The oxan-4-yloxy group distinguishes it from other derivatives by introducing steric bulk and altered solubility profiles, which may influence its pharmacokinetic or biochemical behavior.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-3-(oxan-4-yloxy)propanoic acid

InChI

InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

AGZGBTYKFITHFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-3-(oxan-4-yloxy)propanoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

The compound is structurally related to serine derivatives where the hydroxyl group is substituted by an oxane ring via an ether linkage.

Detailed Synthetic Routes

Etherification of Amino Acid Derivatives

A common approach involves the etherification of a protected serine or 3-hydroxypropanoic acid derivative with a tetrahydropyran (oxane) moiety. The general sequence is:

This method ensures regioselective formation of the ether bond at the 3-position of the propanoic acid while preserving the amino acid backbone.

Use of Protected Intermediates and Controlled Conditions
  • Reaction temperatures are carefully controlled, typically ranging from 0 to 120 °C depending on the step, to avoid racemization or decomposition.
  • Reaction times vary from minutes to several hours based on reagent reactivity.
  • pH adjustments and solvent extractions are employed to isolate intermediates and final products effectively.

Reagents and Conditions

The synthesis often utilizes:

Step Reagents/Conditions Purpose
Amino group protection Boc anhydride, Fmoc chloride, or similar Protect amino group during synthesis
Hydroxyl activation Tosyl chloride, mesyl chloride Convert hydroxyl into a good leaving group
Ether formation Tetrahydropyran-4-ol, potassium carbonate or base Nucleophilic substitution to form ether
Deprotection Acidic conditions (e.g., trifluoroacetic acid) Remove protecting groups to free amino acid

These reagents are chosen to maximize yield and purity while minimizing side reactions.

Research Findings and Data Tables

Comparative Summary of Preparation Methods

Method Key Steps Advantages Limitations
Protection → Activation → Etherification → Deprotection Stepwise synthesis with protecting groups High selectivity, stereochemical control Multi-step, requires purification at each step
Direct nucleophilic substitution Direct substitution on activated amino acid derivative Simpler, fewer steps Risk of side reactions, lower yield
Oxidation/Reduction modifications Functional group interconversions Enables access to derivatives Additional steps, requires careful control

Reaction Conditions and Yields (Representative Data)

Reaction Step Temperature (°C) Time (hours) Yield (%) Notes
Amino group protection 0–25 1–2 90–95 Mild conditions preserve chirality
Hydroxyl activation 0–5 0.5–1 85–90 Low temperature minimizes side reactions
Ether formation 50–100 2–6 75–85 Base-mediated nucleophilic substitution
Deprotection 0–25 1–3 90–95 Acidic conditions remove protecting groups

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-4-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxane ring to other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Amino-3-(oxan-4-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid backbone allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Structural Feature Biological Activity Molecular Weight Applications Reference
This compound Oxan-4-yloxy ether Not reported (inferred research use) N/A Research chemical N/A
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid Oxan-4-yl (no ether linkage) Neurological research 209.67 Research chemical
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl (sulfur heterocycle) Biocatalytic ammonia elimination N/A Enzymatic reactions
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid Fluorinated phenyl Tyrosine pathway derivative 199.18 Biochemical studies
(S)-2-Amino-3-(thiazole-phenyl)propanoic acid* Thiazole-containing substituent Antimycobacterial activity (MTB, BCG) Varies Antimicrobial research
2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid Dihydroxy/methoxy phenyl Unknown 227.21 Research chemical
2-Amino-3-(2-oxoquinoline-4-yl)propanoic acid Quinoline derivative Not reported N/A Pharmacological potential

*Example: (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid

Structural and Functional Insights

Oxan-4-yl vs. The oxan-4-yloxy group may enhance solubility due to the ether linkage, though this requires experimental validation.

Heterocyclic Modifications Thiophen-2-yl () and thiazole-containing derivatives () exhibit distinct bioactivities.

In contrast, methoxy and dihydroxy groups () may confer antioxidant properties or influence solubility.

Quinoline and Indole Derivatives Quinoline-based analogs () and 5-bromo-L-tryptophan () highlight the role of aromatic systems in pharmacological activity. These structures are prevalent in antimalarial or neurotransmitter research, suggesting divergent applications compared to the oxan-substituted target compound.

Research and Therapeutic Implications

  • Antimicrobial Potential: Thiazole-modified amino acids () demonstrate non-toxic antimycobacterial activity, emphasizing the importance of heterocyclic substituents in drug design.
  • Biocatalysis: Thiophen-2-yl derivatives () serve as substrates in enzymatic reactions, underscoring the utility of tailored amino acids in synthetic biology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-Amino-3-(oxan-4-yloxy)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Overview : The compound’s synthesis likely involves multi-step protocols, including:

  • Amino Acid Backbone Preparation : Starting with a substituted benzaldehyde or pyran derivative (e.g., oxan-4-yloxy precursors) for functionalization .
  • Coupling Reactions : Introducing the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., THF, DMF) and catalysts like palladium or copper .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .
    • Optimization : Critical parameters include temperature (often 60–100°C for coupling), solvent polarity, and stoichiometric ratios. Purity is enhanced via HPLC or recrystallization, though proprietary methods may limit reproducibility .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are data interpreted?

  • Primary Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the oxan-4-yloxy group (e.g., δ 3.5–4.5 ppm for tetrahydropyran oxygen-linked protons) and amino acid backbone (δ 1.5–2.5 ppm for α-protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~217 g/mol) and fragmentation patterns for structural validation .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Methodology :

  • Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ATP .
  • Cell-Based Assays : Measure cytotoxicity (via MTT assay) or receptor binding (e.g., fluorescence polarization) in cell lines expressing relevant targets .
  • In Vivo Models : Pharmacokinetic studies in rodents assess bioavailability, with LC-MS/MS quantifying plasma concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Strategies :

  • Assay Standardization : Control variables like buffer pH, temperature, and cell passage number to minimize variability .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., pyrimidine vs. pyridine substituents) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Use computational tools (e.g., Bayesian modeling) to reconcile disparate datasets and identify confounding factors .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methods :

  • Molecular Docking : Software like AutoDock Vina models interactions with protein active sites, prioritizing hydrogen bonds with the oxan-4-yloxy oxygen .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .
  • QSAR Modeling : Regression analysis correlates electronic properties (e.g., logP, polar surface area) with activity data to guide analog design .

Q. How can enantiomeric purity of this compound be achieved and validated?

  • Synthesis :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates in asymmetric synthesis .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers in racemic mixtures .
    • Validation :
  • Chiral HPLC : Columns with cyclodextrin stationary phases separate enantiomers, with retention times compared to standards .
  • Optical Rotation : Polarimetry confirms specific rotation values (e.g., [α]D20^{20}_D = +15° for the R-enantiomer) .

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